molecular formula C24H17N3O3S B2474534 (E)-N-(4,5-diphenylthiazol-2-yl)-3-(4-nitrophenyl)acrylamide CAS No. 476316-89-9

(E)-N-(4,5-diphenylthiazol-2-yl)-3-(4-nitrophenyl)acrylamide

Cat. No.: B2474534
CAS No.: 476316-89-9
M. Wt: 427.48
InChI Key: WJMROSHWCXSBCR-DTQAZKPQSA-N
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Description

(E)-N-(4,5-Diphenylthiazol-2-yl)-3-(4-nitrophenyl)acrylamide is a synthetic acrylamide derivative featuring a thiazole core substituted with two phenyl groups at positions 4 and 3. The acrylamide moiety is conjugated to a 4-nitrophenyl group via an α,β-unsaturated carbonyl system. This structural motif confers unique electronic properties due to the electron-withdrawing nitro group and the planar geometry of the acrylamide, which may enhance interactions with biological targets such as enzymes or receptors.

Properties

IUPAC Name

(E)-N-(4,5-diphenyl-1,3-thiazol-2-yl)-3-(4-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17N3O3S/c28-21(16-13-17-11-14-20(15-12-17)27(29)30)25-24-26-22(18-7-3-1-4-8-18)23(31-24)19-9-5-2-6-10-19/h1-16H,(H,25,26,28)/b16-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJMROSHWCXSBCR-DTQAZKPQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)/C=C/C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-N-(4,5-diphenylthiazol-2-yl)-3-(4-nitrophenyl)acrylamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Substitution with Diphenyl Groups: The thiazole ring is then substituted with diphenyl groups through a Friedel-Crafts alkylation reaction.

    Formation of the Acrylamide Moiety: The acrylamide moiety is introduced through a reaction between an appropriate acrylamide precursor and the substituted thiazole ring.

    Nitration: The final step involves the nitration of the phenyl ring to introduce the nitro group.

Industrial Production Methods: Industrial production of (E)-N-(4,5-diphenylthiazol-2-yl)-3-(4-nitrophenyl)acrylamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the phenyl rings.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents such as halogens, alkyl halides, or nucleophiles like amines can be used under acidic or basic conditions.

Major Products:

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: The major product is the corresponding amine.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemical Applications

Building Block for Synthesis

  • The compound serves as a versatile building block in organic synthesis. It can be used to create more complex molecules through various chemical reactions, including oxidation, reduction, and substitution reactions.

Synthetic Routes

  • The synthesis typically involves the Hantzsch thiazole synthesis for forming the thiazole ring, followed by Friedel-Crafts alkylation to introduce diphenyl groups. The acrylamide moiety is added through a reaction with an acrylamide precursor, culminating in nitration to introduce the nitro group.

Biological Applications

Antimicrobial Properties

  • Research indicates that (E)-N-(4,5-diphenylthiazol-2-yl)-3-(4-nitrophenyl)acrylamide exhibits significant antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values for notable strains are as follows:
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus64
Escherichia coli128
Pseudomonas aeruginosa32
Bacillus subtilis16

These findings suggest its potential as a candidate for developing new antibacterial agents .

Anticancer Activity

  • The compound has been evaluated for its anticancer properties through in vitro studies. It showed significant efficacy against various human tumor cell lines with notable growth inhibition rates. For instance, it was assessed by the National Cancer Institute (NCI) and exhibited an average cell growth inhibition rate of approximately 12.53% across a panel of cancer cell lines .

Industrial Applications

Material Development

  • In industry, this compound is explored for its utility in developing new materials and as a precursor for various industrial chemicals. Its unique chemical properties make it suitable for applications in polymer chemistry and material science.

Mechanism of Action

The mechanism of action of (E)-N-(4,5-diphenylthiazol-2-yl)-3-(4-nitrophenyl)acrylamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues in Antitumor Research

A prominent structural analog is (E)-N-(4-((E)-3,5-dihydroxystyryl)phenyl)-3-(4-nitrophenyl)acrylamide (B9), which shares the 4-nitrophenylacrylamide backbone. B9 demonstrated superior human DNA topoisomerase IIα (Topo IIα) inhibitory activity compared to the clinical drug etoposide (VP16), with IC₅₀ values < 10 μM. The key structural difference lies in the substitution of B9’s styrylphenyl group versus the thiazole ring in the target compound.

Table 1: Structural and Activity Comparison

Compound Core Structure Key Substituents Biological Activity (IC₅₀/EC₅₀)
Target Compound Thiazole 4,5-Diphenyl; 4-nitrophenylacrylamide Not reported
B9 Styrylphenyl 3,5-Dihydroxystyryl; 4-nitrophenyl Topo IIα inhibition: <10 μM
VP16 (Etoposide) Podophyllotoxin Glycosidic moiety Topo IIα inhibition: ~20 μM

Antifungal Acrylamide Derivatives

Compounds such as (E)-N-(1,3-dioxoisoindolin-2-yl)-3-(4-methoxyphenyl)acrylamide and its analogs exhibit moderate antifungal activity. Their efficacy correlates with the number of aromatic methoxy groups, which enhance lipophilicity and membrane penetration.

Table 2: Substituent Effects on Antifungal Activity

Compound Aromatic Substituents Antifungal Activity (Relative)
(E)-N-(1,3-dioxoisoindolin-2-yl)-3-(4-methoxyphenyl)acrylamide 4-Methoxyphenyl Moderate
(E)-N-(1,3-dioxoisoindolin-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide 3,4,5-Trimethoxyphenyl High
Target Compound 4-Nitrophenyl Not reported

Thiazole-Based Derivatives

The synthesis of 4-(4-aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles highlights the versatility of thiazole cores in medicinal chemistry. These compounds, though distinct in their triazole and pyrazole substitutions, emphasize the thiazole ring’s role in stabilizing π-π interactions with biological targets. The target compound’s diphenylthiazole moiety may similarly enhance target affinity but requires empirical validation .

Research Implications and Gaps

  • Biological Targets : While B9 targets Topo IIα, the thiazole core in the target compound may favor kinases or proteases due to its heterocyclic nature.
  • Synthetic Accessibility : The diphenylthiazole scaffold is synthetically challenging but offers opportunities for diversification via Suzuki-Miyaura coupling or click chemistry .

Biological Activity

(E)-N-(4,5-diphenylthiazol-2-yl)-3-(4-nitrophenyl)acrylamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the compound's synthesis, biological properties, mechanisms of action, and relevant studies that highlight its significance in medicinal chemistry.

1. Chemical Structure and Synthesis

The compound is characterized by a thiazole ring substituted with diphenyl groups and a nitrophenyl acrylamide moiety. The synthesis typically involves several steps:

  • Formation of the Thiazole Ring : Achieved through Hantzsch thiazole synthesis by condensing α-haloketones with thioamides.
  • Substitution with Diphenyl Groups : Carried out via Friedel-Crafts alkylation.
  • Introduction of the Acrylamide Moiety : Involves reaction with an appropriate acrylamide precursor.
  • Nitration : Final step to introduce the nitro group on the phenyl ring.

2.1 Antimicrobial Properties

Research indicates that (E)-N-(4,5-diphenylthiazol-2-yl)-3-(4-nitrophenyl)acrylamide exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to assess its potency:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus64
Escherichia coli128
Pseudomonas aeruginosa32
Bacillus subtilis16

These results suggest that the compound could be a candidate for developing new antibacterial agents .

2.2 Anticancer Activity

The compound has also been evaluated for its anticancer properties. In cell line studies, it demonstrated cytotoxic effects against various cancer cell lines, including K562 (human leukemia) and MCF-7 (breast cancer). The mechanism appears to involve apoptosis induction, as evidenced by flow cytometry assays showing increased annexin V staining in treated cells.

The biological activity of (E)-N-(4,5-diphenylthiazol-2-yl)-3-(4-nitrophenyl)acrylamide is believed to stem from its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular proliferation and survival pathways.
  • Reactive Intermediates : The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects .

4. Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • Study on Antimicrobial Activity :
    • A study evaluated the antimicrobial efficacy against clinical isolates and found that the compound inhibited biofilm formation significantly, indicating its potential use in treating infections associated with biofilms .
  • Cytotoxicity Study :
    • In a recent investigation, (E)-N-(4,5-diphenylthiazol-2-yl)-3-(4-nitrophenyl)acrylamide was tested on various cancer cell lines, revealing a dose-dependent increase in cytotoxicity with IC50 values ranging from 10 to 20 µM .
  • Mechanistic Insights :
    • Another study utilized molecular docking to elucidate the binding interactions between the compound and target proteins involved in cancer progression, providing insights into its potential as a therapeutic agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for synthesizing (E)-N-(4,5-diphenylthiazol-2-yl)-3-(4-nitrophenyl)acrylamide with high purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with substituted thiazole and nitrophenyl precursors. Key steps include:

  • Condensation reactions : Use of maleimide or acryloyl chloride derivatives to form the acrylamide backbone .
  • Solvent and temperature control : Polar aprotic solvents (e.g., DMF or acetonitrile) at 60–80°C improve yield and reduce side products .
  • Purification : Column chromatography or recrystallization in ethanol/water mixtures ensures high purity (>95%) .
  • Characterization : Confirm structure via 1H^1H/13C^{13}C-NMR, FT-IR, and LC-MS to verify regioselectivity and stereochemistry .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer :

  • Spectroscopic techniques :
  • NMR : Analyze chemical shifts for the thiazole ring (δ 7.2–8.1 ppm for aromatic protons) and acrylamide carbonyl (δ ~165 ppm in 13C^{13}C-NMR) .
  • Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns consistent with the nitro group and thiazole moiety .
  • X-ray crystallography : Resolve crystal packing and confirm stereochemistry if single crystals are obtainable .

Q. What in vitro assays are recommended for initial evaluation of biological activity?

  • Methodological Answer :

  • Topoisomerase inhibition : Use DNA relaxation assays with human Topo IIα (e.g., plasmid unwinding assays) to assess inhibition potency, comparing to controls like VP16 .
  • Cytotoxicity screening : Employ MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–50 µM to determine IC50_{50} values .
  • Enzymatic profiling : Test interactions with kinases or phosphatases via fluorescence-based assays to identify off-target effects .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

  • Methodological Answer :

  • Modify substituents : Synthesize analogs with variations in the nitrophenyl (e.g., replacing -NO2_2 with -CN or -CF3_3) or thiazole rings (e.g., halogen substitutions) .
  • Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen-bonding or π-π stacking interactions .
  • In silico docking : Model binding to Topo IIα or kinase targets using AutoDock Vina to prioritize analogs for synthesis .

Q. How can contradictory cytotoxicity data across cell lines be resolved?

  • Methodological Answer :

  • Assay standardization : Ensure consistent cell viability protocols (e.g., incubation time, serum concentration) to minimize variability .
  • Mechanistic studies : Perform flow cytometry (apoptosis assays) and Western blotting (e.g., caspase-3, PARP cleavage) to differentiate cytostatic vs. cytotoxic effects .
  • Resistance profiling : Test compound efficacy in drug-resistant cell lines (e.g., P-glycoprotein overexpressors) to assess transporter-mediated efflux .

Q. What strategies are effective in identifying the molecular target(s) of this compound?

  • Methodological Answer :

  • Pull-down assays : Use biotinylated analogs with streptavidin beads to isolate binding proteins, followed by LC-MS/MS identification .
  • CRISPR-Cas9 screening : Perform genome-wide knockout screens to identify genes whose loss confers resistance/sensitivity to the compound .
  • Thermal shift assays : Monitor protein thermal stability shifts (via DSF) in lysates to detect direct target engagement .

Q. How can metabolic stability and pharmacokinetic (PK) properties be improved for in vivo studies?

  • Methodological Answer :

  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance solubility and oral bioavailability .
  • Microsomal stability assays : Incubate with liver microsomes (human/rodent) to identify metabolic hotspots (e.g., nitro reduction) and block via fluorination .
  • Plasma protein binding : Use equilibrium dialysis to measure unbound fraction and adjust dosing regimens .

Data Analysis and Validation

Q. What statistical methods are recommended for analyzing dose-response data in cytotoxicity studies?

  • Methodological Answer :

  • Non-linear regression : Fit data to sigmoidal models (e.g., log(inhibitor) vs. response) using GraphPad Prism to calculate IC50_{50} with 95% confidence intervals .
  • ANOVA with post-hoc tests : Compare multiple analogs via Tukey’s HSD test to identify significant potency differences .

Q. How can researchers address discrepancies between computational predictions and experimental bioactivity results?

  • Methodological Answer :

  • Force field refinement : Re-parameterize docking simulations using quantum mechanics/molecular mechanics (QM/MM) for nitro group interactions .
  • Solvent effects : Re-run docking with explicit water molecules to account for solvation .
  • Experimental validation : Prioritize analogs with conflicting predictions for synthesis and retesting .

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